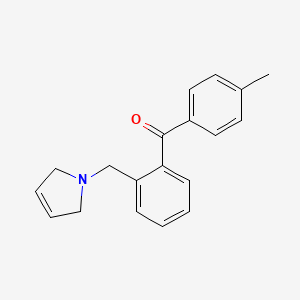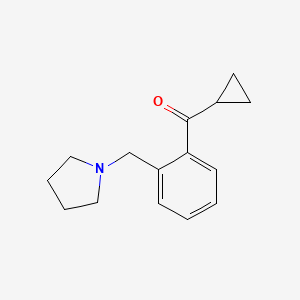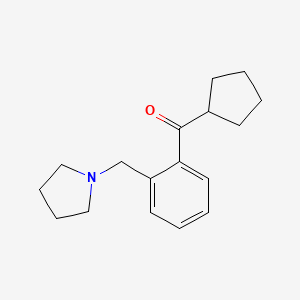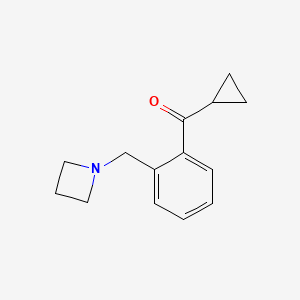
4'-Methyl-2-(3-pyrrolinomethyl) benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4'-Methyl-2-(3-pyrrolinomethyl) benzophenone is a derivative of benzophenone with a pyrrolinomethyl group at the 2-position and a methyl group at the 4'-position. Benzophenone derivatives are known for their diverse chemical properties and applications, including their use in photochemical reactions and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related pyrrole derivatives has been reported in the literature. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Another synthesis route described the transformation of benzoylacetone into a polysubstituted pyrrole . Although these methods do not directly describe the synthesis of 4'-Methyl-2-(3-pyrrolinomethyl) benzophenone, they provide insight into the potential synthetic pathways that could be adapted for its production.
Molecular Structure Analysis
Structural characterization of pyrrole derivatives is typically achieved using spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction . Theoretical studies, including density functional theory (DFT) calculations, can predict spectral and geometrical data, which often show high correlation with experimental data . These methods would be applicable to analyze the molecular structure of 4'-Methyl-2-(3-pyrrolinomethyl) benzophenone.
Chemical Reactions Analysis
Benzophenone and its derivatives participate in various chemical reactions. For example, the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone resulted in the formation of a hydroxyethyl-amino ketone . The reactivity of benzophenone derivatives towards different nucleophiles and reagents can lead to a wide range of products, including oxetanes, pyrroles, and pyrones . These studies suggest that 4'-Methyl-2-(3-pyrrolinomethyl) benzophenone could also undergo similar reactions, potentially leading to novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives can be influenced by the substituents on the benzophenone core. The electrochemical study of a pyrrole derivative showed good inhibition efficiency on steel surfaces, indicating potential applications in corrosion inhibition . The reactivity of the active methyl group in related compounds has been explored, leading to various derivatives with different physical and chemical properties . These findings can be extrapolated to predict the behavior of 4'-Methyl-2-(3-pyrrolinomethyl) benzophenone under different conditions.
Aplicaciones Científicas De Investigación
Sunscreens and UV Filters
- 4'-Methyl-2-(3-pyrrolinomethyl) benzophenone is used in sunscreens. Its absorption and excretion in humans after topical application indicate its effectiveness in UV protection and its metabolic processing in the human body (Janjua et al., 2008).
Environmental Presence and Impact
- The chemical has been detected in various environmental samples, such as in water bodies, suggesting concerns about its ecological impact. Studies have explored its presence in aquatic environments and the associated risks to human health and the ecosystem (Krause et al., 2018).
Analytical Detection in Food Products
- Techniques have been developed to detect 4'-Methyl-2-(3-pyrrolinomethyl) benzophenone in food products, like breakfast cereals. This highlights its potential migration from packaging materials and raises concerns about indirect human exposure (Van Hoeck et al., 2010).
Photocatalytic Degradation Studies
- Studies focus on the photocatalytic degradation of this compound, indicating its persistence and potential environmental impact. Researchers have investigated methods to break down this compound in the environment, highlighting the challenges in managing its residues (Wang et al., 2019).
Human Exposure and Health Implications
- Research has been conducted on the concentrations of this benzophenone in human biological samples, such as urine and placental tissue, to assess its potential health effects. This research aims to understand the extent of human exposure and its possible implications for health (Gao et al., 2015).
Biodegradation by Microorganisms
- Investigations into biodegradation by specific bacterial strains highlight efforts to mitigate environmental contamination. This approach offers a biological method for reducing the presence of this compound in the environment (Jin et al., 2019).
Propiedades
IUPAC Name |
[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-15-8-10-16(11-9-15)19(21)18-7-3-2-6-17(18)14-20-12-4-5-13-20/h2-11H,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTHILSCADLDCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CC=CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643915 |
Source


|
| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methyl-2-(3-pyrrolinomethyl) benzophenone | |
CAS RN |
898762-83-9 |
Source


|
| Record name | Methanone, [2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate](/img/structure/B1327304.png)
![Ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate](/img/structure/B1327305.png)
![Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1327306.png)
![Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1327307.png)

![Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327314.png)